molecular formula C11H7ClN2O2 B1467982 2-(3-Chlorophenyl)pyrimidine-4-carboxylic acid CAS No. 1216604-60-2

2-(3-Chlorophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B1467982
CAS No.: 1216604-60-2
M. Wt: 234.64 g/mol
InChI Key: JYYUZXXZLABMHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for obtaining pyrimidine derivatives. One common approach involves the condensation of appropriate precursors, such as aldehydes or ketones, with amidines or ureas. For this specific compound, a series of pyrimidine-3-carboxylic acid and pyrimidine-3,4-dicarboxylic acid derivatives were synthesized and evaluated for antibacterial and antifungal activities .

Scientific Research Applications

Pharmacological Effects of Pyrimidines

Pyrimidines display a wide range of pharmacological effects, such as antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. Literature studies reveal that many pyrimidines exhibit potent anti-inflammatory effects. Detailed structure–activity relationships (SARs) analysis provides clues for synthesizing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

Synthesis and Structural Analysis

A notable method for the synthesis of pyrimido[4,5-b]quinolines, starting from 1,3-diaryl barbituric acid with anthranilic acid, has been described, showcasing the synthetic versatility of pyrimidine derivatives. This method underscores the potential of utilizing pyrimidine bases for creating complex molecules with significant biological or material applications (Nandha kumar et al., 2001).

Anticancer Applications

Pyrimidines have shown extensive anticancer potential, evidenced through various research articles and patent literature. The cell-killing effects of pyrimidine-based scaffolds are achieved through diverse mechanisms, indicating their potential to interact with a variety of enzymes, targets, and receptors. This highlights the significance of pyrimidine derivatives in the development of anticancer therapies (Kaur et al., 2014).

Optoelectronic Materials

The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. These materials are significant for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the versatile applications of pyrimidine derivatives beyond pharmacology (Lipunova et al., 2018).

Future Directions

: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review

Mechanism of Action

Properties

IUPAC Name

2-(3-chlorophenyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-8-3-1-2-7(6-8)10-13-5-4-9(14-10)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYUZXXZLABMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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